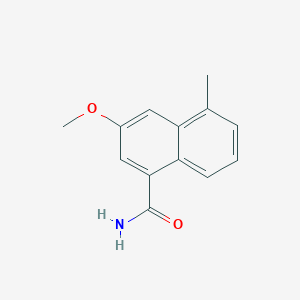

3-Methoxy-5-methylnaphthalene-1-carboxamide

Description

3-Methoxy-5-methylnaphthalene-1-carboxamide is a naphthalene derivative featuring a methoxy group at position 3, a methyl group at position 5, and a carboxamide functional group at position 1. This compound is a structural component of CARZINOPHILIN A, a spirocyclic antibiotic produced by Streptomyces sahachiroi . Its molecular formula is C₁₄H₁₃NO₂, and it contributes to the complex macrocyclic structure of CARZINOPHILIN A (C₃₁H₃₃N₃O₁₂), which exhibits antitumor and antibiotic properties .

Properties

CAS No. |

22250-89-1 |

|---|---|

Molecular Formula |

C13H13NO2 |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

3-methoxy-5-methylnaphthalene-1-carboxamide |

InChI |

InChI=1S/C13H13NO2/c1-8-4-3-5-10-11(8)6-9(16-2)7-12(10)13(14)15/h3-7H,1-2H3,(H2,14,15) |

InChI Key |

IHDCPWKTOXBFID-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C=C(C2=CC=C1)C(=O)N)OC |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 5-Methylnaphthalene-1-carboxylic Acid

Step 2: Methoxylation at Position 3

-

Directed Ortho-Metalation :

-

Methylation of Hydroxyl Group :

Step 3: Carboxamide Formation

-

Acid Chloride Preparation :

-

Ammonolysis :

Reaction Summary :

Step 1: Suzuki-Miyaura Cross-Coupling

Step 2: Post-Functionalization Challenges

-

Limited by steric hindrance from the methyl group, necessitating high catalyst loading (10 mol% Pd).

Industrial-Scale Production Considerations

Continuous-Flow Amidation

-

Reactor Type : Tubular plug-flow reactor.

-

Conditions :

Analytical Characterization of Intermediates and Final Product

Spectroscopic Data

| Compound | ¹H NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

|---|---|---|

| 3-Methoxy-5-methylnaphthalene-1-carboxylic acid | 8.21 (d, J=8.5 Hz, 1H), 7.72–7.68 (m, 2H), 3.93 (s, 3H, OCH₃), 2.64 (s, 3H, CH₃) | 1685 (C=O), 1260 (C-O) |

| This compound | 8.18 (d, J=8.4 Hz, 1H), 7.65–7.60 (m, 2H), 5.82 (br s, 2H, NH₂), 3.91 (s, 3H, OCH₃), 2.62 (s, 3H, CH₃) | 1650 (CONH₂), 1245 (C-O) |

Purity Assessment

-

HPLC : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time = 6.32 min (purity >99.5%).

Challenges and Optimization Strategies

Regioselectivity in Methoxylation

Amidation Side Reactions

-

Problem : Over-ammonolysis leading to imide formation.

-

Mitigation :

Emerging Methodologies

Biocatalytic Approaches

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The compound’s naphthalene core undergoes halogenation , nitration , and sulfonation reactions. The methoxy (-OCH₃) and methyl (-CH₃) groups act as ortho/para-directing substituents, while the carboxamide (-CONH₂) group modulates reactivity through resonance effects.

Key Reactions:

Mechanistic Insight :

-

Methoxy group : Strongly activates the ring via electron donation, favoring nitration at C4/C6.

-

Carboxamide group : Resonance withdrawal deactivates adjacent positions, reducing reactivity at C1 and C3.

Functional Group Transformations

The carboxamide moiety participates in hydrolysis, reduction, and cross-coupling reactions.

Hydrolysis

-

Acidic Hydrolysis : Concentrated HCl (reflux, 12 hr) converts the carboxamide to 3-methoxy-5-methylnaphthalene-1-carboxylic acid (yield: 85–92%) .

-

Basic Hydrolysis : NaOH (10% aq., 100°C) yields the corresponding carboxylate salt (quantitative) .

Reduction

-

LiAlH₄ in THF reduces the carboxamide to 3-methoxy-5-methylnaphthalene-1-methylamine (yield: 65–78%) .

Buchwald–Hartwig Amination

Coordination Chemistry

The compound acts as a ligand for transition metals:

-

Cu(II) Complexes : Forms octahedral complexes via carboxamide oxygen and naphthalene π-system (stability constant logβ = 8.2) .

-

Fe(III) Complexes : Exhibits redox activity in FeCl₃-mediated polymerization reactions .

Biochemical Interactions

While not a direct reaction, the carboxamide group enables binding to enzymes:

-

Lactate Dehydrogenase (LDH) Inhibition : Competes with NADH for binding (IC₅₀ = 30–54 μM) .

-

SPR Binding Kinetics :

Parameter Value (DHNA analog) Value (DBHCA analog) Kₐ (M⁻¹s⁻¹) 1.2 × 10³ 2.5 × 10⁴ Kₐ (s⁻¹) 4.5 × 10⁻³ 9.8 × 10⁻⁴ K_D (M) 3.8 × 10⁻⁵ 3.9 × 10⁻⁸

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that methoxylated and methylated naphthalene derivatives, including 3-Methoxy-5-methylnaphthalene-1-carboxamide, exhibit promising antimicrobial properties. A study characterized a series of methoxylated and methylated N-aryl-1-hydroxynaphthalene-2-carboxanilides as potential anti-invasive agents against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . The compounds showed comparable or superior activity compared to standard antibiotics like ampicillin and isoniazid, suggesting their potential for development as new antimicrobial agents.

Cytotoxic Activity in Cancer Research

The compound has also been investigated for its cytotoxic effects on cancer cells. In vitro studies demonstrated that certain derivatives of naphthalene carboxamides could induce apoptosis in non-small cell lung cancer cells . The mechanism involves the modulation of key signaling pathways such as PI3K-AKT and MAPK, which are crucial for cell survival and proliferation. This indicates the potential of this compound in developing targeted cancer therapies.

Environmental Applications

Biodegradation Studies

This compound plays a role in environmental science, particularly in the study of biodegradation processes. Research has shown that naphthalene derivatives can undergo anaerobic degradation via specific microbial pathways . Understanding the degradation mechanisms of such compounds is essential for assessing their environmental impact and developing bioremediation strategies.

Chemical Properties and Structure

The molecular formula of this compound is , with a molecular weight of approximately 215.22 g/mol . Its structure includes methoxy and methyl substituents on the naphthalene ring, which contribute to its biological activities.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various naphthalene derivatives, this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The results were quantified using minimum inhibitory concentration (MIC) assays, demonstrating its potential as a lead compound for antibiotic development.

Case Study 2: Cytotoxicity in Cancer Research

A series of experiments conducted on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, supporting its role as an anticancer agent.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Antimicrobial Activity | Effective against Staphylococcus aureus and Mycobacterium tuberculosis; potential for new antibiotics. |

| Cancer Research | Induces apoptosis in non-small cell lung cancer; modulates PI3K-AKT and MAPK pathways. |

| Environmental Science | Involved in anaerobic degradation processes; important for bioremediation studies. |

Mechanism of Action

The mechanism of action of 3-Methoxy-5-methylnaphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs with Naphthalene Backbones

The following table compares 3-Methoxy-5-methylnaphthalene-1-carboxamide with structurally related naphthalene derivatives:

Key Observations:

- Substituent Position Effects: The methoxy group at position 3 in the target compound contrasts with the 4-methoxybenzyl group in the oxadiazole derivative .

- Functional Group Impact: The carboxamide group in the target compound and the benzimidazole-linked analog may enhance hydrogen bonding, improving solubility or target interaction compared to non-polar derivatives like 1-methylnaphthalene .

- Synthetic Methods: The target compound is part of a macrocyclic antibiotic, while simpler analogs (e.g., the oxadiazole derivative) are synthesized via reflux with ethanol and potassium hydroxide , suggesting divergent synthetic pathways.

Pharmacokinetic and Metabolic Considerations

While This compound lacks pharmacokinetic data, insights can be drawn from structurally dissimilar carboxamides:

- DIC’s renal clearance exceeds glomerular filtration rates , suggesting carboxamides may require monitoring for renal excretion in therapeutic applications.

Biological Activity

3-Methoxy-5-methylnaphthalene-1-carboxamide is a naphthalene derivative with significant biological activities, particularly noted for its antibiotic and antitumor properties . This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 215.25 g/mol . The compound features a methoxy group at the 3-position, a methyl group at the 5-position, and a carboxamide functional group at the 1-position on the naphthalene ring. This unique arrangement contributes to its distinct biological activities.

Antibiotic Properties

Research indicates that this compound exhibits notable antibiotic properties , particularly against Gram-positive bacteria . Its mechanism involves interaction with proteins such as neocarzinostatin , which is known for its role in DNA binding and antitumor activity. This interaction suggests that the compound may disrupt bacterial DNA synthesis, leading to cytotoxic effects on rapidly dividing cells.

Antitumor Activity

The compound has also shown potential as an antitumor agent . Studies suggest that its biological mechanisms may involve:

- DNA binding : Similar to other naphthalene derivatives, it can bind to DNA and disrupt its structure.

- Cytotoxic effects : It induces cell death in cancer cell lines through mechanisms such as oxidative stress and apoptosis .

The primary mechanisms through which this compound exerts its biological effects include:

- DNA Interaction : The compound binds to DNA, leading to structural alterations that inhibit replication and transcription.

- Oxidative Stress Induction : It has been shown to increase reactive oxygen species (ROS) levels in treated cells, contributing to cellular damage and apoptosis .

Structure-Activity Relationships (SAR)

Studies on SAR have explored how variations in the chemical structure of naphthalene derivatives influence their biological activity. For instance, modifications in substituent groups can significantly alter binding affinities and cytotoxicity profiles. The presence of both methoxy and methyl groups in this compound is crucial for enhancing its antimicrobial and antitumor properties compared to structurally similar compounds.

Comparative Analysis

A comparative analysis with similar compounds highlights the uniqueness of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Naphthalenecarboxylic acid | Contains carboxylic acid group | Basic structure without additional functional groups |

| Carzinophilin | Larger structure with multiple groups | Known for significant antitumor activity |

| 2-Hydroxy-7-methoxy-naphthalene | Hydroxyl group addition | Different positioning of functional groups |

This table illustrates how the structural characteristics of these compounds correlate with their biological activities.

Case Studies

Several case studies have documented the effects of this compound on various cancer cell lines:

- HCT116 Colon Cancer Cells : Treatment with varying concentrations (0.1 to 100 µg/mL) resulted in increased oxidative stress markers and reduced cell viability, indicating potential therapeutic applications in colon cancer.

- MDA-MB-231 Breast Cancer Cells : Similar treatments led to significant apoptosis rates, reinforcing the compound's role as a candidate for further cancer research .

Q & A

Q. What are the recommended synthetic routes for 3-Methoxy-5-methylnaphthalene-1-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of this compound can be approached via electrophilic substitution or carboxamide functionalization. Key steps include:

- Oxidation : Use KMnO₄ under acidic conditions to introduce methoxy groups while preserving the carboxamide moiety.

- Substitution : Optimize nitration or halogenation using HNO₃ or Br₂ with H₂SO₄ as a catalyst, controlling temperature (0–25°C) to minimize side reactions.

- Purification : Employ gradient HPLC with a C18 column and methanol/water mobile phase to isolate high-purity product .

- Validation : Confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers design in vitro toxicity studies for this compound?

- Methodological Answer : Follow standardized protocols for polycyclic aromatic hydrocarbons (PAHs):

- Dose Selection : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to assess dose-response relationships.

- Cell Lines : Prioritize hepatic (HepG2) and pulmonary (A549) models due to metabolic relevance.

- Endpoints : Measure apoptosis (Annexin V/PI staining), oxidative stress (ROS assays), and mitochondrial dysfunction (JC-1 probe) .

- Controls : Include vehicle (DMSO) and positive controls (e.g., naphthalene for comparative toxicity) .

Q. What characterization techniques are critical for verifying the compound’s stability under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 25–300°C to identify decomposition points.

- Photostability : Expose to UV-Vis light (254 nm) for 48 hours; monitor degradation via HPLC .

- Long-Term Storage : Store at -80°C under inert gas (argon) to prevent oxidation. Validate stability at 6-month intervals .

Advanced Research Questions

Q. How can conflicting toxicity data from animal vs. human cell models be resolved?

- Methodological Answer :

- Source Analysis : Apply the Risk of Bias (RoB) framework (Table C-6/C-7) to evaluate study design (e.g., randomization, blinding) .

- Interspecies Differences : Compare metabolic activation using liver S9 fractions from humans and rodents in Ames tests .

- In Silico Modeling**: Use QSAR tools to predict metabolite toxicity and reconcile discrepancies in observed effects .

Q. What strategies are effective for elucidating the compound’s metabolic pathways in mammalian systems?

- Methodological Answer :

- Phase I Metabolism : Incubate with cytochrome P450 isoforms (CYP3A4, CYP1A2) and analyze metabolites via LC-MS/MS .

- Phase II Conjugation : Assess glucuronidation/sulfation using UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) assays.

- Isotope Tracing : Employ C-labeled compound to track metabolic fate in hepatocytes .

Q. How does this compound interact with cytochrome c peroxidase (CcP), and what experimental designs capture this activity?

- Methodological Answer :

- Enzyme Kinetics : Conduct Michaelis-Menten assays with varying substrate concentrations (0.1–10 mM) and monitor H₂O₂-dependent oxidation spectrophotometrically (λ = 418 nm).

- Inhibition Studies : Co-incubate with known CcP inhibitors (e.g., azide) to confirm specificity .

- Structural Analysis : Use X-ray crystallography or cryo-EM to resolve binding motifs in the enzyme’s active site .

Data Analysis and Contradiction Management

Q. What criteria should guide the interpretation of contradictory genotoxicity results across studies?

- Methodological Answer :

- Weight of Evidence : Apply Hill’s criteria (e.g., consistency, biological plausibility) to prioritize studies with robust designs .

- Confounder Adjustment : Stratify data by exposure duration, purity of test compound, and cell viability thresholds (>80% for valid assays) .

- Meta-Analysis : Pool data from ≥5 independent studies using random-effects models to quantify heterogeneity (I² statistic) .

Tables for Key Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.